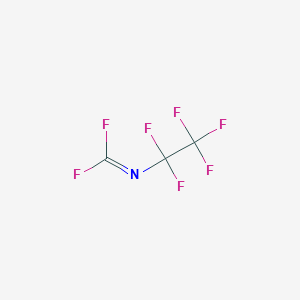
(Pentafluoroethyl)carbonimidoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluoroethyl)carbonimidoyl is a compound characterized by the presence of a pentafluoroethyl group attached to a carbonimidoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluoroethyl)carbonimidoyl typically involves the reaction of pentafluoroethane with a carbonyl compound in the presence of a base and an organic solvent. This reaction is often carried out using a micro mixer and a micro reactor to ensure precise control over reaction conditions . Another method involves the reaction of isocyanates with phosphorus pentachloride to produce carbonimidoyl dichlorides, which can then be further reacted to introduce the pentafluoroethyl group .
Industrial Production Methods: Industrial production of this compound may utilize high-temperature chlorination of carbamoyl chlorides and N-methyl amines, providing excellent yields . The use of microflow reactors and stable reagents like (pentafluoroethyl)trimethylsilane can also be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (Pentafluoroethyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of halo groups by other nucleophiles.
Oxidation and Reduction: These reactions can be catalyzed by nickel or other transition metals, often proceeding via radical pathways.
Major Products: The major products formed from these reactions include pentafluoroethyl thioethers and various fluoroalkylated compounds, which are valuable in medicinal chemistry and materials science .
Applications De Recherche Scientifique
(Pentafluoroethyl)carbonimidoyl has a wide range of applications in scientific research:
Biology and Medicine: Fluorine-containing compounds, including those with pentafluoroethyl groups, are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. They are also used in imaging agents for early disease detection.
Mécanisme D'action
The mechanism by which (Pentafluoroethyl)carbonimidoyl exerts its effects involves the interaction of the pentafluoroethyl group with specific molecular targets. The electronegativity and size of the fluorine atoms contribute to the compound’s stability and reactivity. These properties enable the compound to block metabolic oxidation sites and enhance binding affinity to receptors, thereby increasing its efficacy in pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Phenylcarbonimidoyl Dichloride: Obtained from the reaction of phenylisothiocyanate with chlorine.
Tetrameric Cyanogen Chloride: Synthesized by chlorinating 2-dimethylamino-4,6-dichloro-1,3,5-triazine.
Uniqueness: (Pentafluoroethyl)carbonimidoyl is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and enhanced reactivity compared to other carbonimidoyl compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Propriétés
Numéro CAS |
428-71-7 |
|---|---|
Formule moléculaire |
C3F7N |
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
1,1-difluoro-N-(1,1,2,2,2-pentafluoroethyl)methanimine |
InChI |
InChI=1S/C3F7N/c4-1(5)11-3(9,10)2(6,7)8 |
Clé InChI |
BHEBHHOUPPMRTR-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


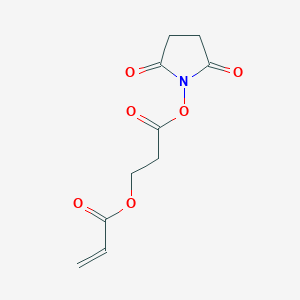
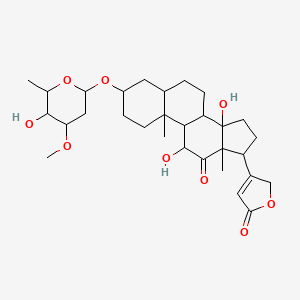

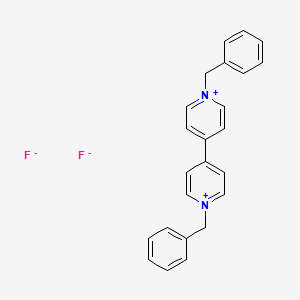
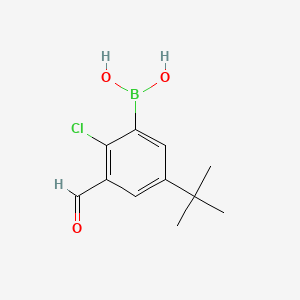
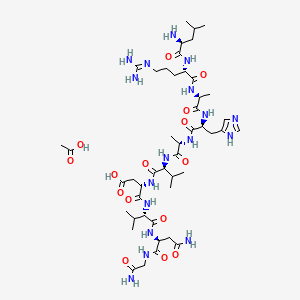
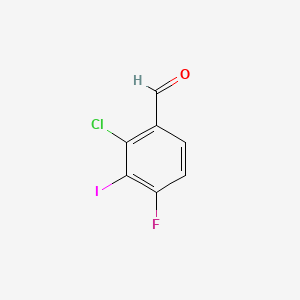
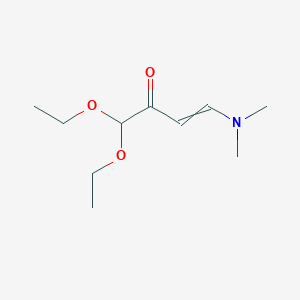
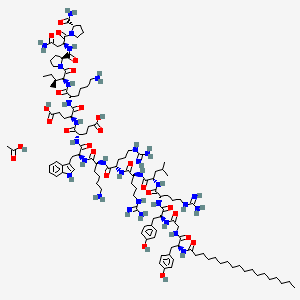
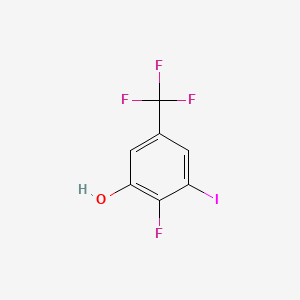
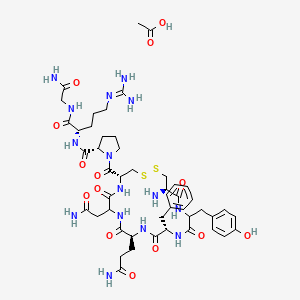

![Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-](/img/structure/B14757318.png)

